molecular formula C7H8N4O B11919612 2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Cat. No.: B11919612
M. Wt: 164.16 g/mol
InChI Key: AYVRAXSWHNOEEQ-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine scaffold with a methyl group at position 5 and an amino group at position 2. This structure is of significant interest in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

2-amino-5-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-3-2-9-5-4(3)6(12)11-7(8)10-5/h2H,1H3,(H4,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVRAXSWHNOEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via Cyclocondensation

The most efficient method for synthesizing 2-amino-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves a one-pot cyclocondensation reaction. As described by , this approach begins with the reaction of an acyl-protected aminoacetone derivative (e.g., 1-(tert-butoxycarbonyl)-3-aminopropan-2-one ) with cyanoacetamide under mild basic conditions. The intermediate 2-amino-4-methyl-1H-pyrrole-3-carboxamide forms spontaneously, which undergoes intramolecular cyclization upon heating in aqueous acetic acid. This step eliminates the need for toxic catalysts like Raney nickel, offering a 60% overall yield .

Key advantages of this method include:

  • Reduced environmental impact : Avoids large excesses of heavy metal catalysts.

  • Operational simplicity : Combines pyrrole formation and pyrimidine cyclization in a single vessel.

  • Scalability : Demonstrated reproducibility at the gram scale .

Alternative Routes via Pyrrole Intermediate Functionalization

Alternative pathways leverage functionalized pyrrole precursors. For example, outlines a strategy where 4-amino-2-methyl-3-n-propylpyrrole-5-carboxamide undergoes annulation with urea or thiourea derivatives under acidic conditions. While this method achieves moderate yields (45–50%), it introduces flexibility for introducing substituents at the pyrrole nitrogen .

Reaction Conditions :

  • Solvent : Ethanol or acetic acid.

  • Temperature : 80–100°C for 6–12 hours.

  • Catalyst : p-Toluenesulfonic acid (pTSA).

This approach is advantageous for generating structurally diverse analogs but requires additional purification steps due to byproduct formation .

ParameterValue
Temperature150–300°C
Reaction Time8–12 hours
Yield70–86%

This method’s reliance on harsh conditions limits its utility for heat-sensitive intermediates but demonstrates the role of strong acids in ring-closing reactions .

Comparative Analysis of Synthetic Methods

The table below contrasts the key preparation methods:

MethodStarting MaterialsYieldKey AdvantagesLimitations
One-Pot Cyclocondensation Aminoacetone, cyanoacetamide60%Eco-friendly, scalableRequires acyl protection
Pyrrole Annulation 4-Amino-pyrrole derivatives45–50%Structural flexibilityByproduct formation
HBr Cyclization Pyridine oxides70–86%High-temperature efficiencyHarsh conditions, narrow scope

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 2-position and chlorine substituents (if present) enable nucleophilic aromatic substitution. For instance, Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can introduce aryl or alkyl groups. A representative example involves coupling with (4-amino-3-methoxyphenyl)(morpholino)methanone using Pd₂(dba)₃ and XPhos ligand , yielding substituted derivatives .

Reaction Example :

  • Reagents : Pd₂(dba)₃, XPhos, K₂CO₃.

  • Conditions : Reflux in sec-BuOH, 110°C for 8–12 hours .

3.1. Amide Formation

The amino group can undergo acylation or sulfonation to form amides or sulfonamides. For example, reaction with acyl chlorides (e.g., benzoyl chloride) introduces acyl groups, enhancing stability or altering biological activity .

3.2. Hydroxy Group Modifications

Hydroxyl groups (if present) can undergo esterification or etherification . This is demonstrated in the synthesis of 5-azaspiro[2.4]heptan-7-yl derivatives , where hydroxyl groups are replaced with amino groups via substitution .

Cross-Coupling and Alkylation

The 7H-pyrrolopyrimidine core can participate in C–H activation or metal-catalyzed coupling . For instance, methyl groups at the 5-position may undergo alkylation to form extended alkyl chains. This is critical for modulating lipophilicity and interacting with biological targets .

Representative Example :

  • Reagents : DIPEA, chloroalkanes.

  • Conditions : Toluene, 70°C .

Ring Expansion and Contraction

The fused pyrrole-pyrimidine system can undergo ring expansion via Michael addition or retro-Diels-Alder reactions. For example, introducing spiro rings (e.g., 5-azaspiro[2.4]heptane) alters steric and electronic properties, influencing kinase binding affinities .

Biological Target Interactions

The compound’s reactivity is leveraged in kinase inhibition . For example, derivatives with azaspiro rings and methyl substituents exhibit high affinity for JAK1 (IC₅₀ = 8.5 nM) . The amino group facilitates hydrogen bonding with kinase hinge residues (e.g., Glu85 in CHK1), while the methyl group enhances hydrophobic interactions .

Table 2: Functional Group Transformations

ModificationReagents/ConditionsPurposeSource
Amide FormationAcyl chlorides, DMF, RTStability enhancement
Hydroxy Group SubstitutionAmines, Pd catalysts, K₂CO₃Biological target binding

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
AMMP has demonstrated potential as an antitumor agent. Studies indicate that it can inhibit the growth of tumor cells and induce apoptosis. This effect is partly attributed to its ability to inhibit tyrosine kinase activity, which plays a crucial role in regulating cell proliferation and survival. By reducing tyrosine kinase activity, AMMP leads to decreased cellular proliferation and increased cell death in cancerous cells .

2. Binding to Corticotropin-Releasing Hormone Receptor
AMMP acts as a nonclassical amino acid that binds to the corticotropin-releasing hormone receptor. This interaction may have implications for stress response regulation and could be explored for therapeutic strategies targeting anxiety or depression-related disorders .

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound has been utilized in research focused on enzyme inhibition, particularly concerning tyrosine kinases. This research is vital for understanding various signaling pathways involved in cancer and other diseases. By examining how AMMP affects enzyme activity, researchers can gain insights into its mechanism of action and potential as a therapeutic agent .

2. Structure-Activity Relationship Studies
AMMP serves as a valuable scaffold in structure-activity relationship (SAR) studies aimed at developing new pharmacological agents. Its unique pyrrolo-pyrimidine structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties, making it a candidate for further drug development .

Case Studies and Research Findings

Study FocusFindingsReference
Antitumor ActivityAMMP inhibited tumor cell growth and induced apoptosis via tyrosine kinase inhibition.
Enzyme InhibitionDemonstrated significant effects on tyrosine kinase activity in vitro and in vivo, suggesting potential therapeutic applications in oncology.
Receptor BindingShowed binding affinity to corticotropin-releasing hormone receptor, indicating possible implications in neuropharmacology.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways involved in inflammation and immune response . By inhibiting JAK1, the compound can modulate these pathways and exert anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-amino-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are influenced by substituent variations at positions 2, 5, and 5. Below is a systematic comparison with analogs:

Substitution at Position 2

Compound Substituent (Position 2) Key Findings Reference
2-(Difluoromethyl) derivative (15) Difluoromethyl Exhibits tubulin inhibition (GI$_{50}$ = 0.8 µM) in cancer cells
2-(Trifluoromethyl) derivative (16) Trifluoromethyl Enhanced metabolic stability but reduced potency compared to 15
2-Amino derivative (Target compound) Amino Moderate kinase inhibition; serves as a precursor for nucleoside analogs

Key Insight: Fluorinated substituents at position 2 improve lipophilicity and target binding but may reduce solubility. The amino group provides versatility for further derivatization.

Substitution at Position 5

Compound Substituent (Position 5) Key Findings Reference
5-(5-Bromopyridin-3-yl) derivative (21) Bromopyridinyl 63% synthetic yield; potential for halogen bonding in kinase inhibition
5-(3,5-Dibromophenyl) derivative (22) Dibromophenyl High melting point (>300°C); suitable for crystallographic studies
5-Methyl derivative (Target compound) Methyl Optimized for oral bioavailability; foundational scaffold for antiviral agents

Key Insight : Bulky aryl substituents at position 5 enhance thermal stability but may hinder cellular uptake. The methyl group balances solubility and metabolic stability.

Substitution at Position 6

Compound Substituent (Position 6) Key Findings Reference
6-Benzoyl derivative (25j–25o) Benzoyl High cytotoxicity (IC$_{50}$ < 1 µM) in leukemia cell lines
6-Unsubstituted derivative (Target) Hydrogen Lower potency but reduced off-target effects compared to benzoyl analogs

Key Insight : Electron-withdrawing groups at position 6 (e.g., benzoyl) enhance anticancer activity but increase molecular weight and toxicity risks.

Anticancer Activity

  • Target Compound : Moderate activity against tubulin (IC$_{50}$ ~5 µM) but superior selectivity for kinase targets .
  • 5,6-Diphenyl Derivative : Exhibits broad-spectrum antibacterial activity (MIC = 8–32 µg/mL) against Staphylococcus aureus and Escherichia coli .
  • 6-Benzoyl-5-(3-iodophenyl) Derivative (25j) : Potent anticancer agent (IC$_{50}$ = 0.2 µM) with tubulin polymerization inhibition .

Biological Activity

2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one, with the CAS number 65062-57-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H8N4O
  • Molar Mass : 164.16 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for various biological activities.

Biological Activity Overview

The biological activity of 2-amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one has been investigated primarily in the context of its inhibitory effects on specific kinases and its potential as an antiviral agent.

1. Inhibition of Kinases

Recent studies have highlighted the compound's ability to inhibit colony-stimulating factor 1 receptor (CSF1R) with subnanomolar potency. This inhibition is crucial as CSF1R plays a significant role in macrophage differentiation and maintenance, making it a target for therapies in various diseases including cancer and inflammatory conditions .

Table 1: Inhibition Potency of 2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Target KinaseIC50 (nM)Selectivity
CSF1R<1High
PDGFR>100Low

2. Antiviral Activity

Compounds within the pyrrolo[2,3-d]pyrimidine class have shown promising antiviral properties against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The specific structure of 2-amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one contributes to its activity against these viruses, although the exact molecular targets remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold can significantly enhance biological activity. For instance:

  • Substituents at positions 4 and 7 have been shown to affect both potency and selectivity against various kinases.
  • Electron-withdrawing groups at certain positions improve inhibitory activity against CSF1R while maintaining low toxicity profiles .

Case Study 1: CSF1R Inhibition

In a study published in Nature, researchers synthesized a series of pyrrolo[2,3-d]pyrimidines including the target compound. The results demonstrated that derivatives of this scaffold exhibited potent inhibition of CSF1R with minimal off-target effects. This suggests potential therapeutic applications in treating diseases characterized by macrophage dysregulation .

Case Study 2: Antiviral Efficacy

A separate investigation into the antiviral properties of pyrrolo[2,3-d]pyrimidines revealed that compounds similar to 2-amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one effectively inhibited ZIKV replication in vitro. The study emphasized the need for further exploration into the mechanism of action and potential clinical applications against viral infections .

Q & A

Q. Basic

  • 1H/13C NMR : Key signals include pyrrole NH (~10–12 ppm) and pyrimidine C=O (160–165 ppm). Methyl groups at the 5-position appear as singlets near 2.1–2.3 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ = 195.0885 for C7H10N4O) with <2 ppm error .
  • IR : Absorbance at ~1680 cm⁻¹ confirms the 4-oxo group .

What strategies resolve contradictions in reported synthetic yields when using different protecting groups?

Advanced
Discrepancies arise from:

  • Protecting Group Stability : Boc groups (used in ) may hydrolyze under acidic conditions, reducing yield. Alternative groups like acetyl or benzyl could improve stability.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Boc routes but may degrade in one-pot aqueous systems .
  • Catalyst Compatibility : Raney nickel (avoided in ) can introduce metal contaminants, affecting reproducibility.

Mitigation : Conduct controlled experiments with inert atmospheres and real-time monitoring (e.g., in situ IR) to identify degradation pathways .

How is the purity of this compound assessed during synthesis, and what analytical methods are recommended?

Q. Basic

  • HPLC : Use C18 columns with UV detection at 254 nm; retention times vary by substituents .
  • Melting Point : Pure samples exhibit sharp melting points (e.g., 178–180°C for analogs ).
  • Elemental Analysis : Match C, H, N percentages to theoretical values (e.g., C 43.3%, H 4.3%, N 30.1%) .

What in vitro assays validate the interaction of this compound with kinase targets like EGFR or CDK2?

Q. Advanced

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC50 values. For example, related 4-chloro-5-ethyl analogs inhibit CDK2 at IC50 = 0.8 µM .
  • Cellular Proliferation Assays : Treat cancer cell lines (e.g., MCF-7) and quantify viability via MTT. Compare dose-response curves to positive controls (e.g., staurosporine) .
  • Molecular Docking : Simulate binding to kinase ATP pockets using AutoDock Vina; validate with X-ray crystallography if possible .

What catalytic systems improve environmentally benign synthesis of this compound?

Q. Advanced

  • Heterogeneous Catalysts : MgO/HAp nanocomposites enable room-temperature reactions, reducing energy use. Recyclability (5 cycles) lowers costs .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes for cyclization) while maintaining yield .
  • Biocatalysis : Lipases or transaminases could replace harsh reagents for functionalization, though this remains unexplored for pyrrolopyrimidines.

How do substituent variations at the 5-position influence biochemical activity?

Q. Advanced

  • Methyl vs. Ethyl : Methyl groups (as in the target compound) reduce steric hindrance, enhancing kinase binding. Ethyl analogs show lower CDK2 inhibition (IC50 = 1.2 µM vs. 0.8 µC) .
  • Halogen Substitution : 5-Bromo derivatives exhibit stronger antibacterial activity (MIC = 8 µg/mL) compared to methyl .
  • Aryl Groups : Bulky substituents (e.g., phenyl) decrease solubility but improve intercalation with DNA, as seen in thieno-pyrimidine analogs .

Methodology : Perform SAR studies using parallel synthesis and high-throughput screening to map substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.